Cas no 1279680-68-0 (CL2A-SN-38)

CL2A-SN-38 structure
Nome del prodotto:CL2A-SN-38
CL2A-SN-38 Proprietà chimiche e fisiche
Nomi e identificatori
-
- BCP32728
- CL2A-SN-38
- CL2A-SN-38 DCA 1279680-68-0(free base)
- 4-((S)-2-(4-Aminobutyl)-35-(4-((4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxamido)methyl)-1H-1,2,3-triazol-1-yl)-4,8-dioxo-6,12,15,18,21,24,27,30,33-nonaoxa-3,9-diazapentatriacontanamido)benzyl ((S)-4,11-diethyl-9-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-4-yl) carbonate
- SCHEMBL19750036
- MS-32181
- CL2A-SN-38 (dichloroacetic acid salt)
- 1279680-68-0
- SCHEMBL15492094
- 4-((S)-2-(4-Aminobutyl)-35-(4-((4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexane-1-carboxamido)methyl)-1H-1,2,3-triazol-1-yl)-4,8-dioxo-6,12,15,18,21,24,27,30,33-nonaoxa-3,9-diazapentatriacontanamido)benzyl ((S)-4,11-diethyl-9-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-4-yl) carbonate
- E75125
- AKOS040743144
- HY-128946
- CL2A-SN38
- CS-0102784
- GLXC-10746
- EX-A3824
-
- Inchi: 1S/C73H97N11O22.2C2H2Cl2O2/c1-3-55-56-39-54(85)16-17-60(56)79-67-57(55)44-83-62(67)40-59-58(70(83)92)46-104-71(93)73(59,4-2)106-72(94)105-45-50-10-14-52(15-11-50)77-69(91)61(7-5-6-20-74)78-64(87)48-103-47-63(86)75-21-23-95-25-27-97-29-31-99-33-35-101-37-38-102-36-34-100-32-30-98-28-26-96-24-22-82-43-53(80-81-82)41-76-68(90)51-12-8-49(9-13-51)42-84-65(88)18-19-66(84)89;2*3-1(4)2(5)6/h10-11,14-19,39-40,43,49,51,61,85H,3-9,12-13,20-38,41-42,44-48,74H2,1-2H3,(H,75,86)(H,76,90)(H,77,91)(H,78,87);2*1H,(H,5,6)/t49?,51?,61-,73-;;/m0../s1
- Chiave InChI: WWSNNYDLXHTRLZ-JGQYWRMXSA-N
- Sorrisi: ClC([H])(C(=O)O[H])Cl.ClC([H])(C(=O)O[H])Cl.O=C(C1([H])C([H])([H])C([H])([H])C([H])(C([H])([H])N2C(C([H])=C([H])C2=O)=O)C([H])([H])C1([H])[H])N([H])C([H])([H])C1=C([H])N(C([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])N([H])C(C([H])([H])OC([H])([H])C(N([H])[C@]([H])(C(N([H])C2C([H])=C([H])C(=C([H])C=2[H])C([H])([H])OC(=O)O[C@@]2(C(=O)OC([H])([H])C3C(N4C([H])([H])C5=C(C([H])([H])C([H])([H])[H])C6C([H])=C(C([H])=C([H])C=6N=C5C4=C([H])C2=3)O[H])=O)C([H])([H])C([H])([H])[H])=O)C([H])([H])C([H])([H])C([H])([H])C([H])([H])N([H])[H])=O)=O)N=N1
Proprietà calcolate
- Massa esatta: 1479.680964g/mol
- Massa monoisotopica: 1479.680964g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 8
- Conta accettatore di obbligazioni idrogeno: 30
- Conta atomi pesanti: 118
- Conta legami ruotabili: 52
- Complessità: 2990
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Peso molecolare: 1480.6g/mol
- XLogP3: -0.1
- Superficie polare topologica: 483
CL2A-SN-38 Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X42585-1mg |
CL2A-SN-38 |
1279680-68-0 | 98% | 1mg |
¥6126.0 | 2023-09-05 | |
ChemScence | CS-0102784-10mg |
CL2A-SN-38 |
1279680-68-0 | 98.64% | 10mg |
$580.0 | 2022-04-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X42585-10mg |
CL2A-SN-38 |
1279680-68-0 | 98% | 10mg |
¥16806.0 | 2023-09-05 | |
MedChemExpress | HY-128946-1mg |
CL2A-SN-38 |
1279680-68-0 | 98.06% | 1mg |
¥5500 | 2022-05-18 | |
Ambeed | A1250774-10mg |
4-((S)-2-(4-Aminobutyl)-35-(4-((4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxamido)methyl)-1H-1,2,3-triazol-1-yl)-4,8-dioxo-6,12,15,18,21,24,27,30,33-nonaoxa-3,9-diazapentatriacontanamido)benzyl ((S)-4,11-diethyl-9-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-4-yl) carbonate |
1279680-68-0 | 98% | 10mg |
$344.0 | 2025-02-25 | |
Ambeed | A1250774-1mg |
4-((S)-2-(4-Aminobutyl)-35-(4-((4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxamido)methyl)-1H-1,2,3-triazol-1-yl)-4,8-dioxo-6,12,15,18,21,24,27,30,33-nonaoxa-3,9-diazapentatriacontanamido)benzyl ((S)-4,11-diethyl-9-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-4-yl) carbonate |
1279680-68-0 | 98% | 1mg |
$76.0 | 2025-02-25 | |
DC Chemicals | DC32583-10 mM * 1 mL in DMSO |
CL2A-SN-38 |
1279680-68-0 | 10mM*1mLinDMSO |
$220.0 | 2023-09-15 | ||
Aaron | AR01LIYG-10mg |
carbonic acid, [4-[[(2S)-2-(4-aminobutyl)-35-[4-[[[[4-[(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]cyclohexyl]carbonyl]amino]methyl]-1H-1,2,3-triazol-1-yl]-1,4,8-trioxo-6,12,15,18,21,24,27,30,33-nonaoxa-3,9-diazapentatriacont-1-yl]amino]phenyl]methyl (4S)-4,11-diethyl-3,4,12,14-tetrahydro-9-hydroxy-3,14-dioxo-1H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinolin-4-yl ester |
1279680-68-0 | 98% | 10mg |
$313.00 | 2025-02-13 | |
1PlusChem | 1P01LIQ4-1mg |
carbonic acid, [4-[[(2S)-2-(4-aminobutyl)-35-[4-[[[[4-[(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]cyclohexyl]carbonyl]amino]methyl]-1H-1,2,3-triazol-1-yl]-1,4,8-trioxo-6,12,15,18,21,24,27,30,33-nonaoxa-3,9-diazapentatriacont-1-yl]amino]phenyl]methyl (4S)-4,11-diethyl-3,4,12,14-tetrahydro-9-hydroxy-3,14-dioxo-1H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinolin-4-yl ester |
1279680-68-0 | 98% | 1mg |
$56.00 | 2023-12-25 | |
A2B Chem LLC | BA82860-1mg |
carbonic acid, [4-[[(2S)-2-(4-aminobutyl)-35-[4-[[[[4-[(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]cyclohexyl]carbonyl]amino]methyl]-1H-1,2,3-triazol-1-yl]-1,4,8-trioxo-6,12,15,18,21,24,27,30,33-nonaoxa-3,9-diazapentatriacont-1-yl]amino]phenyl]methyl (4S)-4,11-diethyl-3,4,12,14-tetrahydro-9-hydroxy-3,14-dioxo-1H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinolin-4-yl ester |
1279680-68-0 | 98% | 1mg |
$56.00 | 2024-04-20 |
CL2A-SN-38 Letteratura correlata
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
4. Back matter
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
1279680-68-0 (CL2A-SN-38) Prodotti correlati
- 1823264-51-2(2-tert-butyl 8-methyl 5-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate)
- 6493-77-2(3-Cyclohexene-1-carboxylic Acid Methyl Ester)
- 897617-79-7(2-6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide)
- 1280786-88-0(4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline)
- 2138022-69-0(2-2-(4-amino-3-methyl-1H-pyrazol-1-yl)ethoxyethan-1-ol)
- 735275-44-2(cis-3-2-Oxo-2-(3-nitrophenyl)ethyl-cyclohexane-1-carboxylic acid)
- 2839156-27-1(1-[2-(Pyrimidin-5-yl)pyridin-4-yl]methanamine dihydrochloride)
- 959137-58-7(2-amino-5-methoxy-4-methylbenzonitrile)
- 1805559-32-3(2-(Aminomethyl)-6-(difluoromethyl)-5-methyl-3-nitropyridine)
- 1087607-71-3(1-(4-Chloro-2-methylphenyl)piperidine)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:1279680-68-0)CL2A-SN-38

Purezza:99%/99%/99%/99%/99%
Quantità:5mg/10mg/25mg/50mg/100mg
Prezzo ($):223.0/310.0/432.0/602.0/842.0
atkchemica
(CAS:1279680-68-0)CL2A-SN-38

Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta